molecular formula C15H19ClO2 B12499444 Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate

Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate

Cat. No.: B12499444
M. Wt: 266.76 g/mol
InChI Key: CGPOAIZCWIUHQS-UHFFFAOYSA-N
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Description

Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate is an organic compound with the molecular formula C15H19ClO2. It is a derivative of cyclohexane, featuring a chlorophenyl group and an acetate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate typically involves the esterification of 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the recovery and reuse of solvents and catalysts are crucial for sustainable production .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

  • Methyl 2-(4-chlorophenyl)acetate
  • Methyl 2-(4-hydroxyphenyl)cyclohexyl)acetate
  • Methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate

Comparison: Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate is unique due to the presence of both a chlorophenyl group and a cyclohexyl ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C15H19ClO2

Molecular Weight

266.76 g/mol

IUPAC Name

methyl 2-[4-(4-chlorophenyl)cyclohexyl]acetate

InChI

InChI=1S/C15H19ClO2/c1-18-15(17)10-11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h6-9,11-12H,2-5,10H2,1H3

InChI Key

CGPOAIZCWIUHQS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCC(CC1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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